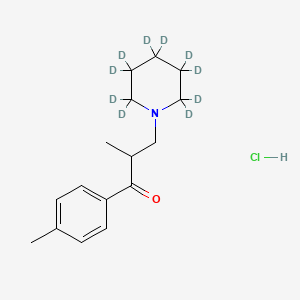

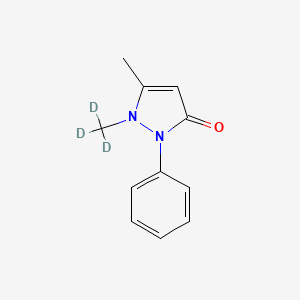

Antipyrine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

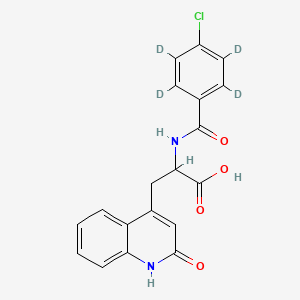

Antipyrine-d3, also known as Phenazone-d3, is the deuterium-labeled version of Antipyrine . Antipyrine is an antipyretic and analgesic, often used as a probe agent for oxidative agent metabolism . It has been widely used in the assessment of hepatic oxidative capacity .

Molecular Structure Analysis

The molecular formula of Antipyrine-d3 is C11H9D3N2O . The molecular weight is 191.24 . The structure of Antipyrine-d3 has been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds .Applications De Recherche Scientifique

Antipyrine as a Probe for Oxidative Drug Metabolism : Antipyrine has been extensively used to understand human oxidative drug metabolism, particularly in identifying the cytochrome P450 enzymes involved in the formation of its metabolites (Engel et al., 1996).

Understanding Liver Disease Impact on Drug Metabolism : Studies have utilized antipyrine to investigate the effects of liver disease on drug metabolism. A significant finding is the prolongation of antipyrine half-life in patients with chronic liver disease (Branch et al., 1973).

Measurement of Total Body Water : Antipyrine's properties make it a useful tool for measuring total body water, a technique first introduced in the late 1940s (Stevenson, 1977).

Assessment of Microsomal Liver Function : Antipyrine clearance is widely used to assess microsomal liver function. Studies have explored simplified methods for determining antipyrine clearance, enhancing the practicality of this approach in clinical settings (Døssing et al., 1982).

Antipyrine in Pharmacology Research : The antipyrine test, devised to quantitatively determine the effect of environmental factors on hepatic drug‐metabolizing capacity, has seen widespread use in clinical pharmacology (Vesell, 1979).

Role in Evaluating Diabetes Mellitus Impact on Metabolism : Antipyrine metabolism has been evaluated in the context of diabetes mellitus, providing insights into the effects of this condition on cytochrome P450 (CYP) 1A2 and CYP2D6 activity (Matzke et al., 2000).

Investigating Drug-Drug Interactions : Research using antipyrine has contributed to understanding the interactions between various drugs and their impact on liver enzyme activity, thus informing safe and effective medication use (Viktorov & Rybak, 1990).

Mécanisme D'action

Target of Action

Antipyrine-d3, also known as Phenazone-d3, primarily targets the Cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

Antipyrine-d3 is thought to act primarily in the Central Nervous System (CNS), where it increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

Antipyrine-d3 affects the prostaglandin synthesis pathway. By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Antipyrine-d3 is metabolized in the liver, and its major metabolites include 3-hydroxymethylantipyrine (HMA), norantipyrine (NORA), and 4-hydroxyantipyrine (OHA) . These metabolites are formation rate-limited, meaning their disposition in the body depends on the rate of their formation . The pharmacokinetics of Antipyrine-d3 is characterized by its complete oral bioavailability and short time to achieve maximal systemic concentrations .

Result of Action

The molecular and cellular effects of Antipyrine-d3’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the cyclooxygenase enzymes and subsequently reducing prostaglandin synthesis, Antipyrine-d3 alleviates these symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antipyrine-d3. For instance, parameters such as time, temperature, and pH can affect the extraction and rebinding of Antipyrine-d3 from imprinted matrices . Additionally, the presence of other drugs or diseases can impact the metabolism of Antipyrine-d3, as it is often used to test the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .

Safety and Hazards

Antipyrine, the non-deuterated form, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, specific target organ toxicity (single exposure), and as a combustible dust .

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOALNAAJBPNY-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675632 |

Source

|

| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65566-62-3 |

Source

|

| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.